2-(Benzyloxy)-5-methoxy-3-nitrobenzoic acid
Overview
Description
2-(Benzyloxy)-5-methoxy-3-nitrobenzoic acid is an organic compound with a complex structure that includes a benzyloxy group, a methoxy group, and a nitro group attached to a benzenecarboxylic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-5-methoxy-3-nitrobenzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Nitration: Introduction of the nitro group into the benzene ring.
Methoxylation: Introduction of the methoxy group.
Benzyloxylation: Introduction of the benzyloxy group.
Carboxylation: Introduction of the carboxylic acid group.
Each of these steps requires specific reaction conditions, such as the use of strong acids for nitration, methanol for methoxylation, benzyl alcohol for benzyloxylation, and carbon dioxide for carboxylation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)-5-methoxy-3-nitrobenzoic acid can undergo various chemical reactions, including:
Oxidation: Conversion of the benzyloxy group to a carboxylic acid.
Reduction: Reduction of the nitro group to an amino group.
Substitution: Substitution of the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) and iron (Fe) with hydrochloric acid (HCl).
Substitution: Common reagents include halogens (e.g., bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
Oxidation: Formation of this compound.
Reduction: Formation of 2-(Benzyloxy)-5-methoxy-3-aminobenzenecarboxylic acid.
Substitution: Formation of various substituted benzenecarboxylic acids depending on the substituent introduced.
Scientific Research Applications
2-(Benzyloxy)-5-methoxy-3-nitrobenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-5-methoxy-3-nitrobenzoic acid involves its interaction with specific molecular targets and pathways. For example, the nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The benzyloxy and methoxy groups can also influence the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
2-(Benzyloxy)benzoic acid: Similar structure but lacks the methoxy and nitro groups.
5-Methoxy-2-nitrobenzoic acid: Similar structure but lacks the benzyloxy group.
3-Nitrobenzenecarboxylic acid: Similar structure but lacks the benzyloxy and methoxy groups.
Uniqueness
2-(Benzyloxy)-5-methoxy-3-nitrobenzoic acid is unique due to the presence of all three functional groups (benzyloxy, methoxy, and nitro) on the benzenecarboxylic acid core
Properties
IUPAC Name |
5-methoxy-3-nitro-2-phenylmethoxybenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO6/c1-21-11-7-12(15(17)18)14(13(8-11)16(19)20)22-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBJBSBKZKPBLTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)[N+](=O)[O-])OCC2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901243874 | |
Record name | 5-Methoxy-3-nitro-2-(phenylmethoxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901243874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1221791-72-5 | |
Record name | 5-Methoxy-3-nitro-2-(phenylmethoxy)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1221791-72-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Methoxy-3-nitro-2-(phenylmethoxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901243874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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